

8-Bromoquinolin-4(1H)-one chemical properties

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Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

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8-Bromoquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: **8-Bromoquinolin-4(1H)-one** is a heterocyclic organic compound belonging to the quinolinone class. The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities. The placement of a bromine atom at the 8-position of the quinoline ring is expected to modulate the molecule's electronic, steric, and lipophilic properties, potentially influencing its biological profile. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of **8-Bromoquinolin-4(1H)-one** to serve as a foundational resource for research and development.

Core Chemical and Physical Properties

While specific experimental data for **8-Bromoquinolin-4(1H)-one** is limited in publicly accessible literature, the following table summarizes its key identifiers and includes comparative data from the closely related isomer, 6-Bromoquinolin-4(1H)-one, for context.

Property	Data	Reference
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
CAS Number	949507-29-3	[1]
Appearance	Off-white to light yellow solid (Predicted)	[2]
Melting Point	No data available. (6-bromo isomer: 282-284 °C)	[2]
Boiling Point	No data available. (6-bromo isomer: 321.7 °C, Predicted)	[2]
Solubility	Very slightly soluble in water (Predicted)	[3]
Storage	Keep in dark place, sealed in dry, 2-8°C	[1]

Spectral Data Summary

Detailed experimental spectral data for **8-Bromoquinolin-4(1H)-one** are not readily available. The table below provides expected spectral characteristics and includes published data for the 6-Bromoquinolin-4(1H)-one isomer as a reference for researchers.

Analysis Type	Data
¹ H NMR	Expected for 8-Bromoquinolin-4(1H)-one: Aromatic protons (approx. 6.0-8.5 ppm), N-H proton (broad singlet, >11 ppm). The bromine at C8 will influence the chemical shifts of adjacent protons H5, H6, and H7 through electronic and anisotropic effects. ¹ H NMR (DMSO-d ₆) for 6-Bromoquinolin-4(1H)-one[2]: δ 11.93 (br s, 1H, NH), 8.17 (d, J=2.0 Hz, 1H, Ar-H), 7.96 (dd, J=7.5, 6.0 Hz, 1H), 7.79 (dd, J=9.0, 2.5 Hz, 1H, Ar-H), 7.53 (d, J=8.5 Hz, 1H), 6.08 (d, J=2.5 Hz, 1H, Ar-H).
¹³ C NMR	Expected for 8-Bromoquinolin-4(1H)-one: Carbonyl carbon (C4, approx. 175-180 ppm), aromatic carbons (approx. 100-150 ppm). The C-Br carbon (C8) would appear in the 110-120 ppm range.
Mass Spectrometry (MS)	Expected for 8-Bromoquinolin-4(1H)-one: A molecular ion peak [M+H] ⁺ at m/z 224 and 226 in an approximate 1:1 ratio, characteristic of a monobrominated compound.
Infrared (IR)	Expected for 8-Bromoquinolin-4(1H)-one: Characteristic peaks for N-H stretching (approx. 3200-3400 cm ⁻¹), C=O stretching of the amide (approx. 1650-1680 cm ⁻¹), C=C aromatic stretching (approx. 1450-1600 cm ⁻¹), and C-Br stretching (approx. 500-600 cm ⁻¹).

Experimental Protocols

A definitive, published synthesis protocol for **8-Bromoquinolin-4(1H)-one** is not available. However, the Gould-Jacobs reaction is a classical and highly effective method for constructing the 4-hydroxyquinoline (quinolin-4-one) skeleton from anilines.[4][5][6] The following is a

detailed, generalized protocol for the synthesis of **8-Bromoquinolin-4(1H)-one** from 2-bromoaniline.

Proposed Synthesis via Gould-Jacobs Reaction

This synthesis involves three key stages: condensation, thermal cyclization, and saponification/decarboxylation.

1. Stage 1: Condensation of 2-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

- Materials: 2-Bromoaniline, Diethyl ethoxymethylenemalonate (DEEM).
- Procedure:
 - In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and DEEM (1.05 eq).
 - Heat the mixture with stirring at 110-120 °C for 1-2 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-bromoaniline spot is consumed.
 - The intermediate, diethyl ((2-bromophenyl)amino)methylenemalonate, can be isolated by cooling the mixture and recrystallizing from ethanol/water, or used directly in the next step.

2. Stage 2: Thermal Cyclization

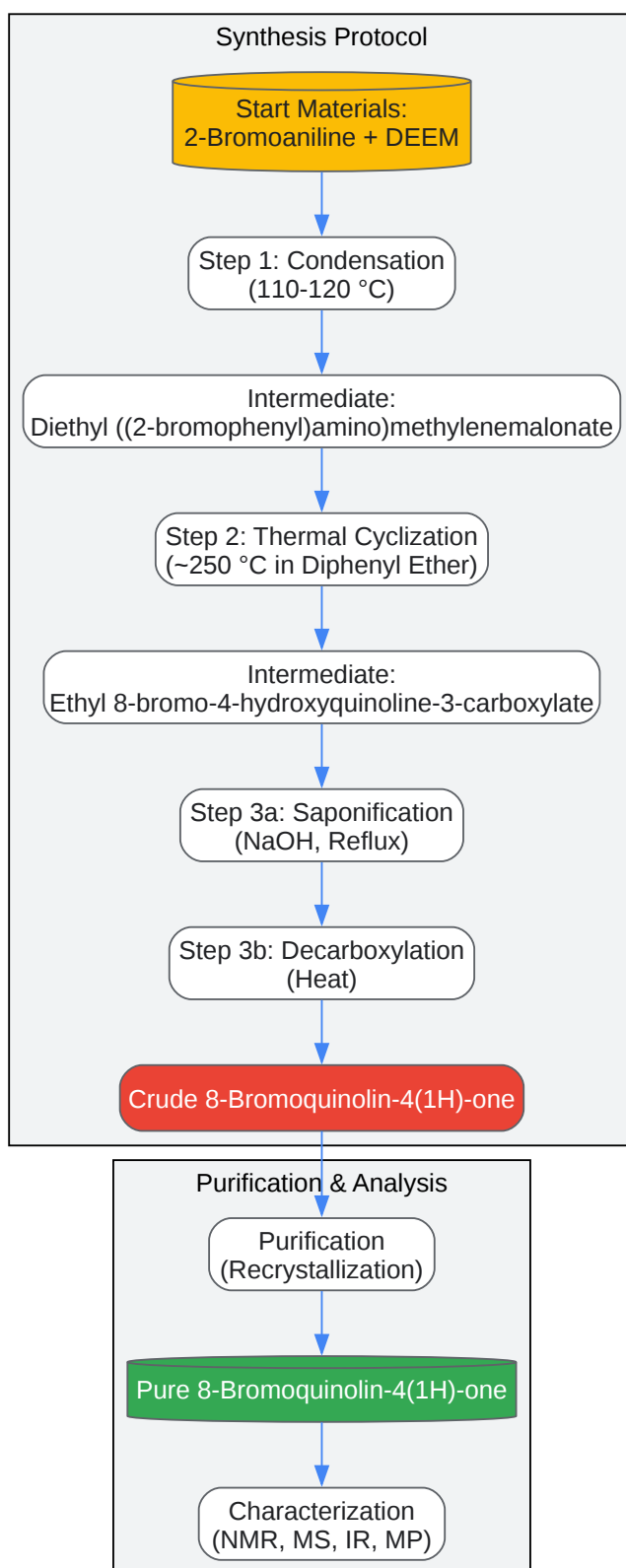
- Materials: Diethyl ((2-bromophenyl)amino)methylenemalonate, high-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A).
- Procedure:
 - Add the intermediate from Stage 1 to a sufficient volume of diphenyl ether in a flask equipped with a high-temperature thermometer and a reflux condenser.
 - Heat the solution rapidly and with vigorous stirring to ~250 °C.^[6] The high temperature is crucial for the electrocyclic ring-closing reaction.

- Maintain this temperature for 15-30 minutes. The cyclized product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.
- After cooling to room temperature, dilute the mixture with a large volume of hexane or petroleum ether to fully precipitate the product.
- Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

3. Stage 3: Saponification and Decarboxylation

- Materials: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Sodium Hydroxide (NaOH) solution, Hydrochloric Acid (HCl).
- Procedure:
 - Suspend the crude ester from Stage 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
 - Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid salt.
 - Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3 to precipitate the 8-bromo-4-hydroxyquinoline-3-carboxylic acid.
 - Filter the resulting solid, wash with water, and dry.
 - To achieve decarboxylation, heat the carboxylic acid intermediate solid above its melting point (or in a high-boiling solvent like diphenyl ether) until gas evolution (CO₂) ceases.
 - The resulting crude **8-Bromoquinolin-4(1H)-one** can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

Visualized Experimental Workflow



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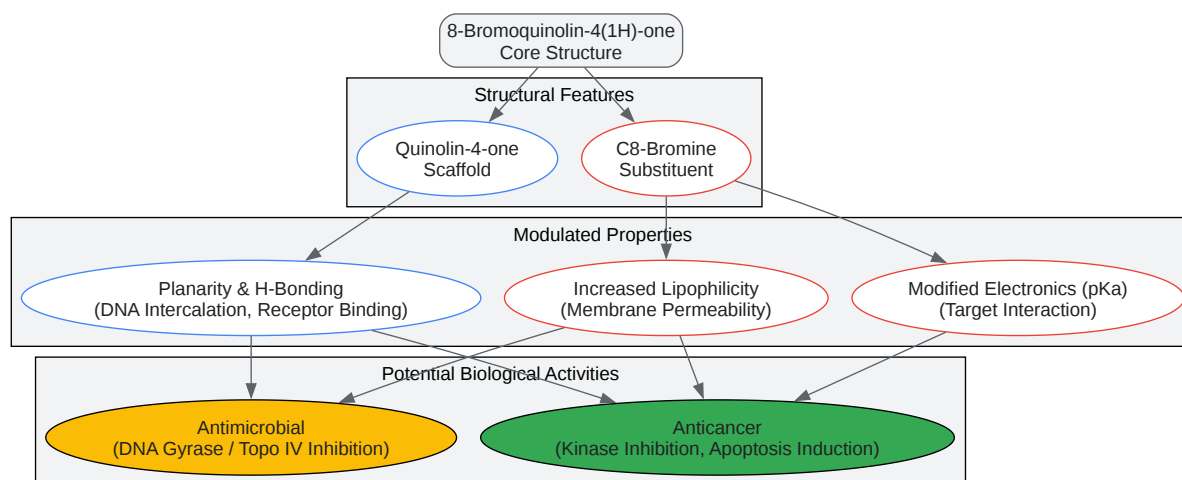
Caption: Proposed workflow for the synthesis and characterization of **8-Bromoquinolin-4(1H)-one**.

Reactivity and Potential Biological Significance

While direct biological studies on **8-Bromoquinolin-4(1H)-one** are scarce, the quinolinone scaffold is a cornerstone of many therapeutic agents.

- **Antimicrobial Potential:** Quinolone derivatives are well-known for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The specific substitution pattern on the quinoline ring dictates the spectrum and potency of this activity.
- **Anticancer Potential:** The quinoline and quinolinone frameworks are present in various anticancer drugs. Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of key kinases, cell cycle arrest, and anti-migratory effects. The presence of a halogen atom, such as bromine, has been associated with enhanced cytotoxic effects in certain series of compounds, making **8-Bromoquinolin-4(1H)-one** a molecule of interest for anticancer drug discovery.

The diagram below illustrates the conceptual relationship between the core chemical structure and its potential biological activities, which serves as a logical framework for guiding drug discovery efforts.



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Caption: Logical diagram of structure-property-activity relationships for **8-Bromoquinolin-4(1H)-one**.

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